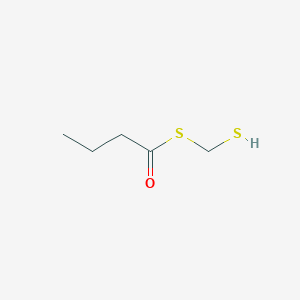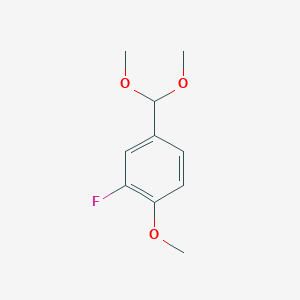
4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene is an organic compound that features a benzene ring substituted with dimethoxymethyl, fluoro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2-fluoro-1-methoxybenzene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but lacking the fluoro and methoxy substitutions on the benzene ring.
Dimethoxyethane: Another related compound with similar ether linkages but different structural features.
Uniqueness
4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene is unique due to the presence of both fluoro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
608518-64-5 |
|---|---|
Molekularformel |
C10H13FO3 |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H13FO3/c1-12-9-5-4-7(6-8(9)11)10(13-2)14-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
BTIPAFQYWKYWCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)


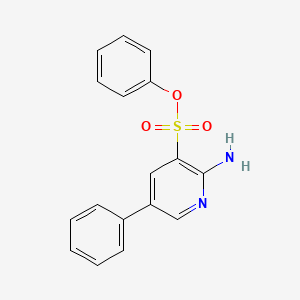

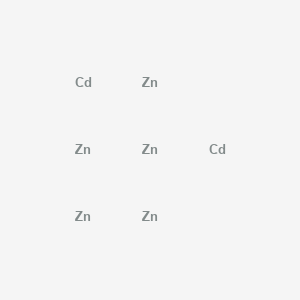
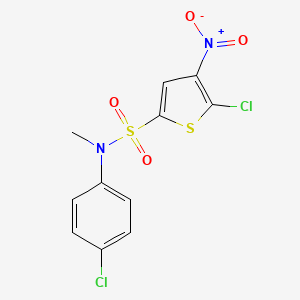
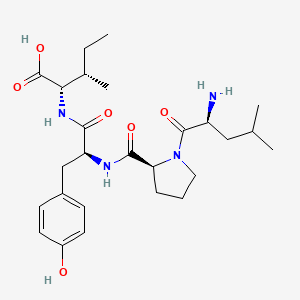

![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one](/img/structure/B12591461.png)
methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)
